3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is a chemical compound with the molecular formula C23H19ClN2O2. It features a benzamide structure, which is characterized by a benzene ring connected to an amide group. The compound includes a chlorine atom at the 3-position of the benzene ring and incorporates a 5,7-dimethyl-1,3-benzoxazole moiety, contributing to its unique properties. This structure positions it within a class of compounds known for their diverse biological activities and potential applications in pharmaceuticals.
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide exhibits notable biological activities. It has been studied for its potential as an inhibitor of the P2X7 receptor, which plays a critical role in inflammation and pain signaling pathways. Inhibition of this receptor may have therapeutic implications in treating chronic pain and inflammatory diseases . Additionally, compounds with similar structures have shown antimicrobial and anticancer properties, indicating a broad spectrum of biological activities.
The synthesis of 3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide typically involves several key steps:
These synthetic routes are crucial for producing the compound in sufficient yields for further study and application.
The compound has potential applications in various fields:
Interaction studies involving 3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide focus on its binding affinity to the P2X7 receptor. These studies typically employ techniques such as:
Such studies help elucidate the compound's mechanism of action and inform further development.
Several compounds share structural similarities with 3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide. Notable examples include:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-chlorobenzamide | Chlorine substitution on benzamide | Antimicrobial |
N-(4-methylphenyl)benzamide | Methyl substitution on phenyl | Anti-inflammatory |
5-fluoro-N-(naphthalen-1-yl)benzamide | Fluorine substitution | Anticancer |
These compounds highlight unique aspects such as different halogen substitutions or additional functional groups that may enhance or alter their biological activities compared to 3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide.